molecular formula C10H13NO3 B102446 N-Hydroxyphenacetin CAS No. 19315-64-1

N-Hydroxyphenacetin

Cat. No.: B102446
CAS No.: 19315-64-1
M. Wt: 195.21 g/mol
InChI Key: GPMYDZBSYQUDJZ-UHFFFAOYSA-N
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Description

N-Hydroxyphenacetin (N-hydroxy-p-ethoxyacetanilide) is a reactive metabolite of phenacetin, an analgesic and antipyretic drug withdrawn due to carcinogenic and nephrotoxic risks. This compound is synthesized via N-hydroxylation of phenacetin, primarily catalyzed by cytochrome P450 enzymes in hepatic microsomes . This metabolite undergoes further conjugation (sulfation or glucuronidation), forming unstable intermediates such as N-acetyl-p-benzoquinone imine (NAPQI), which covalently bind to proteins and DNA, contributing to mutagenicity and hepatotoxicity .

Scientific Research Applications

Toxicological Studies

N-Hydroxyphenacetin has been extensively studied for its toxicological properties. It has been shown to possess mutagenic potential, which is critical for understanding the risks associated with phenacetin use.

  • Mutagenicity Testing : NHP has been activated to a mutagen in the Salmonella-Ames test using liver enzymes from various species, including rabbits and rats. This indicates its potential to cause genetic mutations, which is vital for assessing carcinogenic risks associated with phenacetin consumption .
  • Carcinogenicity Studies : Research involving animal models has demonstrated that NHP can induce neoplasia. In a study where rats were fed diets containing this compound, significant incidences of liver tumors were observed, highlighting its role as a carcinogenic agent .

Pharmacological Research

NHP's role in pharmacology is primarily linked to its metabolic pathways and interactions with various enzymes.

  • Enzyme Inhibition : this compound is known to inhibit certain enzymes involved in drug metabolism, such as N,O-acyltransferase (AHAT). This mechanism-based inactivation is crucial for understanding drug-drug interactions and the pharmacokinetics of phenacetin-derived compounds .
  • Metabolic Pathways : The compound is a product of phenacetin metabolism, primarily through oxidative de-ethylation by cytochrome P450 enzymes. Understanding these pathways is essential for developing safer analgesics that minimize adverse effects associated with phenacetin .

Molecular Genetics

The study of this compound extends into molecular genetics, particularly concerning acetylation polymorphisms.

  • Genetic Variability : Research has shown that genetic variations in acetylation can influence the metabolism of NHP, affecting individual susceptibility to its toxic effects. This aspect is essential for personalized medicine approaches where genetic profiling could guide safer drug prescriptions .

Environmental and Ecotoxicological Assessment

The environmental impact of this compound has also been assessed, particularly regarding its persistence and toxicity in ecological systems.

  • Ecological Risk Assessment : Studies indicate that while phenacetin poses low ecological risk due to its rapid degradation, the metabolites like NHP may still present concerns for aquatic organisms if released into water systems. Understanding these dynamics is vital for regulatory assessments and environmental safety .

Data Summary Table

Application AreaKey FindingsReferences
ToxicologyInduces mutagenicity; linked to liver tumors in animal studies ,
PharmacologyInhibits drug-metabolizing enzymes; affects pharmacokinetics ,
Molecular GeneticsGenetic variability impacts metabolism; implications for personalized medicine
Environmental AssessmentLow ecological risk but concerns for aquatic toxicity

Case Studies

  • Carcinogenicity Study : A long-term study on rats revealed that chronic exposure to diets containing this compound resulted in a significant increase in liver tumors compared to controls. This study emphasized the compound's potential as a carcinogen and informed guidelines on phenacetin use in clinical settings .
  • Mutagenicity Testing : In another study using the Ames test, this compound was found to activate mutagenic pathways through liver enzyme interaction, reinforcing the need for caution regarding its use as a metabolite in drug formulations .
  • Environmental Impact Assessment : An ecological risk assessment indicated that while phenacetin itself poses low risk, its metabolites could affect aquatic life if released into ecosystems without proper treatment .

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of N-hydroxyphenacetin, and how do they contribute to toxicity?

this compound is formed via N-hydroxylation of phenacetin, primarily catalyzed by cytochrome P450 enzymes. A key pathway involves sulfation by sulfotransferases, forming this compound-O-sulfate, which rearranges into a reactive nitrenium ion. This electrophilic metabolite covalently binds to proteins and DNA, driving hepatotoxicity and nephrotoxicity . Methodologically, studies use in vitro microsomal assays (e.g., liver microsomes + NADPH) and chromatographic techniques (HPLC/LC-MS) to isolate and quantify metabolites .

Q. Which enzymes are critical in this compound’s metabolic activation and detoxification?

  • Activation : Cytochrome P450 isoforms (e.g., CYP1A2) mediate N-hydroxylation. Sulfotransferases (SULTs) further conjugate it to reactive intermediates.
  • Detoxification : Glucuronidation by UGTs and reduction pathways (e.g., via mARC enzymes) are hypothesized but poorly characterized. Notably, mARC fails to reduce this compound due to steric hindrance from its phenyl group, which may explain persistent toxicity .
    Experimental approaches include enzyme inhibition assays, recombinant enzyme systems, and genetic knockout models .

Q. How is this compound detected and quantified in biological samples?

Liquid chromatography (LC) coupled with UV detection (245 nm) or mass spectrometry is standard. For example, a mobile phase of 1% formic acid and 22.5% acetonitrile separates this compound (retention time: ~7.86 min) from phenacetin (~9.16 min) . Human studies quantify urinary thio-adducts (e.g., paracetamol-3-cysteine) as biomarkers of reactive metabolite exposure .

Advanced Research Questions

Q. How do interspecies differences in this compound metabolism impact toxicity studies?

Rats exhibit dose-dependent excretion of this compound (0.5% of dose at 10 mg/kg vs. marked increases at 500 mg/kg), while humans show limited excretion (~0.5%) even at therapeutic doses. Chronic high-dose rodent studies link it to hepatocellular carcinoma, but human carcinogenicity data remain inconclusive due to confounding factors (e.g., polypharmacy in analgesic abuse) . Methodological recommendations:

  • Use humanized liver mouse models to bridge species gaps.
  • Employ longitudinal biomarker tracking (e.g., DNA adducts via ³²P-postlabeling).

Q. What experimental evidence explains contradictions in this compound’s carcinogenic potential?

While IARC classifies this compound as a probable human carcinogen (Group 2B), human epidemiological studies show inconsistent associations with renal pelvic cancer. Key findings:

  • Rodents : Clear dose-response in hepatocellular carcinoma induction .
  • Humans : Renal toxicity is linked to phenacetin mixtures, but this compound-specific data are scarce. Analytical challenges include low metabolite stability and confounding by concurrent drugs (e.g., aspirin) .
    Advanced approaches: Use in silico toxicogenomics to map reactive metabolite-protein interactions.

Q. Why does this compound resist reduction by mitochondrial amidoxime reducing component (mARC) enzymes?

Structural studies suggest steric hindrance from the phenyl group prevents mARC binding, unlike smaller hydroxamic acids. This lack of detoxification exacerbates toxicity. Validation strategies:

  • Molecular docking simulations to analyze substrate-enzyme interactions.
  • Site-directed mutagenesis of mARC active sites to assess steric tolerance .

Q. How do conjugation pathways (sulfation vs. glucuronidation) influence this compound’s bioactivation?

Sulfation dominates in bioactivation, generating electrophiles, while glucuronidation is a detoxification route. Experimental evidence:

  • Sulfation : Correlates with hepatotoxicity in SULT1A1-overexpressing models.
  • Glucuronidation : Reduces covalent binding to proteins by ~70% in UGT1A6-rich systems .
    Methodological note: Use isoform-specific inhibitors (e.g., 2,6-dichloro-4-nitrophenol for SULTs) to dissect pathways.

Q. Methodological Recommendations

  • Toxicity Screening : Combine in vitro reactive metabolite trapping (e.g., glutathione adduct assays) with in vivo covalent binding studies.
  • Analytical Workflows : Prioritize high-resolution LC-MS/MS for low-abundance metabolites .
  • Carcinogenicity Models : Use transgenic rodents with humanized detoxification enzymes to improve translational relevance .

Comparison with Similar Compounds

Metabolic Pathways and Reactivity

N-Hydroxyphenacetin vs. Phenacetin

  • Phenacetin: Metabolized via two primary pathways: O-deethylation: Forms acetaminophen (paracetamol), a non-mutagenic analgesic . N-hydroxylation: Produces this compound, which is further activated via sulfation/glucuronidation to reactive quinone imines .
  • This compound: Directly forms reactive intermediates (e.g., NAPQI) without requiring O-deethylation. Its glucuronide conjugate has a half-life of ~9 hours in Tris buffer, decomposing into acetaminophen, ethoxyamide, and covalent protein adducts .

This compound vs. Acetaminophen

  • Acetaminophen: Hepatotoxicity arises from cytochrome P450-mediated oxidation to NAPQI, which depletes glutathione and binds proteins.

This compound vs. N-Acetoxyphenacetin

  • N-Acetoxyphenacetin : A synthetic analog requiring enzymatic activation (e.g., deacetylation) to exert mutagenicity. It shares this compound’s ability to form DNA adducts but is less stable in biological systems .

Mutagenicity and Species Specificity

  • This compound : Mutagenic in Salmonella typhimurium TA100 when activated by liver fractions from Aroclor-treated hamsters. Its mutagenicity is attributed to p-nitrosophenetole, a deacetylated derivative that binds DNA without enzymatic activation .
  • Phenacetin: Non-mutagenic unless metabolized to this compound. Species-specific activation is observed, with hamsters producing 10-fold more this compound than rats .
  • 2-Hydroxyphenacetin: Non-mutagenic, highlighting the critical role of N-hydroxylation in toxicity .

Enzymatic Activation and Detoxification

  • Acyltransfer and Deacetylation : Rabbit liver acyltransferase and rat liver microsomes activate this compound to mutagenic metabolites. Paraoxon (a deacetylase inhibitor) suppresses microsome-catalyzed DNA binding by 90%, confirming deacetylation’s role .
  • Sulfation/Glucuronidation : Sulfated this compound rapidly decomposes, while the glucuronide conjugate releases reactive intermediates slowly. Glutathione inhibits protein binding by forming conjugates with NAPQI .

Toxicity Profiles

Compound Key Toxic Mechanisms Species Specificity
This compound Covalent protein/DNA binding via NAPQI; mutagenic in hamsters Hamster > Rat
Phenacetin Nephrotoxicity and carcinogenicity via this compound formation Hamster-specific
Acetaminophen Hepatotoxicity via glutathione depletion and protein adducts Humans, rodents
N-Acetoxyphenacetin DNA adduct formation after deacetylation Not species-specific

Stability and Degradation

  • This compound: Rapidly degraded in vivo (t1/2 = 14 minutes in rats) to acetaminophen and ethoxyamide . Only 0.023% of administered phenacetin is recovered as this compound in rat urine due to instability .
  • This compound Glucuronide : Semi-stable (t1/2 = 9 hours) but decomposes into multiple reactive intermediates .

Properties

CAS No.

19315-64-1

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-N-hydroxyacetamide

InChI

InChI=1S/C10H13NO3/c1-3-14-10-6-4-9(5-7-10)11(13)8(2)12/h4-7,13H,3H2,1-2H3

InChI Key

GPMYDZBSYQUDJZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N(C(=O)C)O

Canonical SMILES

CCOC1=CC=C(C=C1)N(C(=O)C)O

Key on ui other cas no.

19315-64-1

Synonyms

N-hydroxyphenacetin
N-hydroxyphenacetin, 1-(14)C-labeled cpd
N-hydroxyphenacetin, 2-hydroxy isomer
N-hydroxyphenacetin, 3-hydroxy isome

Origin of Product

United States

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